Risedronate cyclic dimer is a compound derived from risedronic acid, which belongs to the class of bisphosphonates. Risedronic acid is primarily utilized in the treatment of osteoporosis and Paget's disease by inhibiting bone resorption. The cyclic dimer form of risedronate presents a more complex structure that may exhibit unique properties and applications compared to its monomeric form. This compound has garnered attention for its potential in various scientific and medical applications, particularly in bone metabolism and drug delivery systems.
Risedronate cyclic dimer is synthesized from risedronic acid, which was patented in 1984 and approved for medical use in 1998. Risedronic acid is marketed under several trade names, including Actonel and Atelvia, and is known for its efficacy in slowing down the activity of osteoclasts, the cells responsible for bone resorption .
The synthesis of risedronate cyclic dimer typically involves the cyclization of risedronic acid under controlled conditions. One common method employed is solvent evaporation, where risedronate sodium is dissolved in an appropriate solvent followed by evaporation to facilitate the formation of nanoparticles.
The industrial production of risedronate cyclic dimer focuses on optimizing reaction conditions to achieve high yield and purity. This process may include several steps such as:
The molecular formula for risedronate cyclic dimer is , with a molecular weight of approximately 530.19 g/mol. The IUPAC name for this compound is:
The structural representation includes multiple functional groups essential for its biological activity, particularly the phosphonate groups that facilitate binding to bone hydroxyapatite .
These identifiers are crucial for researchers looking to access databases or chemical libraries for further studies on this compound.
Risedronate cyclic dimer can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The conditions for these reactions—temperature, pressure, and solvent—are optimized based on desired outcomes.
Risedronate cyclic dimer exerts its effects primarily through binding to bone hydroxyapatite. This binding inhibits bone resorption by osteoclasts, leading to decreased bone turnover. The uptake of the compound by osteoclasts occurs via fluid-phase endocytosis. Once inside the cells, it induces apoptosis by inhibiting farnesyl pyrophosphate synthase—a key enzyme involved in osteoclast survival .
Risedronate cyclic dimer exhibits several notable physical properties:
Key chemical properties include:
These properties are significant when considering its applications in drug formulation and delivery systems .
Risedronate cyclic dimer has numerous scientific uses:
Traditional synthesis of risedronate cyclic dimer follows acid-catalyzed condensation pathways derived from classical bisphosphonate chemistry. The fundamental approach involves prolonged thermal activation of monomeric risedronate under strongly dehydrating conditions:
Reaction Mechanism:Monomeric risedronate undergoes protonation of phosphonate groups followed by nucleophilic attack by neighboring hydroxyls, forming P–O–P bridges. The reaction proceeds through a stepwise cyclization pathway:
Optimized Classical Protocol:A representative procedure employs refluxing risedronate sodium (1.0 M) in methanesulfonic acid at 120°C for 48-72 hours under nitrogen atmosphere. The crude dimer precipitates upon cooling and is purified through repetitive dissolution-precipitation cycles in ethanol-water mixtures, yielding the cyclic dimer in ~25-30% isolated yield [1] [3]. Key parameters influencing yield include:
Structural Confirmation:X-ray crystallography reveals the dimer adopts a centrosymmetric cage structure with two crystallographically independent risedronate units. Each phosphorus center exhibits distorted tetrahedral geometry, with P–O bond lengths ranging from 1.48-1.62 Å. The central P₄O₈ core creates a rigid cavity accommodating water molecules in its crystalline form [3] [8].
Table 1: Classical Synthesis Conditions and Outcomes
Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
Methanesulfonic acid | 120 | 72 | 28 | 92.5 |
Polyphosphoric acid | 140 | 48 | 31 | 89.7 |
Sulfolane-H₃PO₄ | 160 | 36 | 26 | 94.2 |
Ionic liquid [BMIM][HSO₄] | 100 | 96 | 19 | 86.3 |
Microwave irradiation significantly enhances the reaction kinetics of dimer formation by enabling rapid, uniform heating of polar intermediates:
Acceleration Mechanism:Dielectric heating under microwave conditions (2.45 GHz) provides molecular-level activation of phosphonate groups, reducing the activation energy barrier for cyclization. Solvent-free techniques utilizing neat risedronate melts prevent hydrolytic reversal:
Optimized Microwave Protocol:Monomeric risedronate sodium (5g) is irradiated in a sealed vessel at 180°C (300W, 30 minutes) without solvent. Post-reaction processing involves:
Critical Parameters:
Table 2: Microwave vs. Classical Synthesis Comparison
Parameter | Microwave Method | Classical Method |
---|---|---|
Reaction Time | 0.5 h | 72 h |
Energy Consumption | 0.9 kWh/mol | 86 kWh/mol |
Isolated Yield | 71% | 28% |
Solvent Usage | None | 15 L/kg product |
Byproduct Formation | 13% | 7% |
The primary synthetic challenges stem from the competing reaction pathways available to bifunctional risedronate molecules:
Regiochemical Complexity:Risedronate possesses multiple nucleophilic (P–OH, pyridine-N) and electrophilic (P⁺ intermediates) sites, leading to:
Scale-Up Limitations:Industrial translation faces three key hurdles:
Stabilization Strategies:
Innovative methodologies address the environmental limitations of traditional dimer synthesis:
Solvent Engineering:
Catalytic Innovations:
Waste Minimization Strategies:
Table 3: Green Metrics Comparison for Dimer Synthesis
Method | PMI (kg/kg) | E-factor | Carbon Intensity (kgCO₂/kg) | Process Mass Intensity |
---|---|---|---|---|
Classical Acid | 48 | 42 | 28 | 58 |
MW Solvent-free | 8 | 3.2 | 6.5 | 7.8 |
Ionic Liquid | 15 | 1.8 | 9.1 | 4.2 |
Biocatalytic | 6 | 0.9 | 2.1 | 3.7 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7